molecular formula C30H36O15 B15296157 3-[4-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]-2H-furan-5-one

3-[4-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]-2H-furan-5-one

Cat. No.: B15296157
M. Wt: 636.6 g/mol
InChI Key: YZIOICJLDZFDRZ-RKKCQTITSA-N
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Description

The compound “3-[4-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]-2H-furan-5-one” is a complex organic molecule that features multiple hydroxyl groups and methoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and the formation of furan rings. Common reagents used in these reactions include protecting groups like acetyl or benzyl groups, glycosyl donors, and Lewis acids as catalysts.

Industrial Production Methods

Industrial production methods for such complex molecules often involve optimizing the synthetic route to maximize yield and minimize the number of steps. This can include the use of automated synthesizers and high-throughput screening techniques to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The methoxy groups can be reduced to hydroxyl groups.

    Substitution: The methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under acidic conditions.

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: Reagents like halogenating agents (e.g., PBr3) or nucleophiles (e.g., NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the methoxy groups would yield additional hydroxyl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and methoxy groups can form hydrogen bonds or hydrophobic interactions with these targets, leading to changes in their activity or function. The furan ring may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: A flavonoid with similar hydroxyl and methoxy groups.

    Rutin: A glycoside of quercetin with similar structural features.

    Kaempferol: Another flavonoid with similar functional groups.

Uniqueness

This compound is unique due to its specific combination of hydroxyl, methoxy, and furan groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C30H36O15

Molecular Weight

636.6 g/mol

IUPAC Name

3-[4-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]-2H-furan-5-one

InChI

InChI=1S/C30H36O15/c1-40-15-6-7-16(19(9-15)43-30-28(39)26(37)24(35)21(12-32)45-30)17-10-22(33)42-18(17)8-13-2-4-14(5-3-13)41-29-27(38)25(36)23(34)20(11-31)44-29/h2-7,9-10,18,20-21,23-32,34-39H,8,11-12H2,1H3/t18?,20-,21-,23-,24-,25+,26+,27-,28-,29-,30-/m1/s1

InChI Key

YZIOICJLDZFDRZ-RKKCQTITSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)C2=CC(=O)OC2CC3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=O)OC2CC3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O

Origin of Product

United States

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